rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans
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Overview
Description
rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans: is a synthetic organic compound characterized by the presence of a cyclobutyl ring with an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of suitable precursors under controlled conditions.
Propanoic Acid Attachment: The propanoic acid moiety is then attached to the aminocyclobutyl intermediate through esterification or amidation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its unique structural features.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
3-aminocyclobutanecarboxylic acid: Similar in structure but lacks the propanoic acid moiety.
Cyclobutylamine: Contains the cyclobutyl ring and amino group but lacks the carboxylic acid functionality.
Propanoic acid derivatives: Compounds with similar carboxylic acid groups but different ring structures.
Uniqueness
rac-3-[(1r,3s)-3-aminocyclobutyl]propanoic acid hydrochloride, trans is unique due to the combination of the cyclobutyl ring, amino group, and propanoic acid moiety. This unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Properties
CAS No. |
2408972-34-7 |
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Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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